molecular formula C9H16ClNO3 B15299513 Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride

Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride

Cat. No.: B15299513
M. Wt: 221.68 g/mol
InChI Key: ZNAYSBOSKYLSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is a compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a bicyclo[2.1.1]hexane core, which is a rigid and strained system, making it an interesting subject for chemical research.

Preparation Methods

The synthesis of Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride typically involves a series of steps starting from readily available precursors. One common method involves the [2 + 2] cycloaddition of 1,5-dienes using photochemistry. This approach allows for the efficient formation of the bicyclic core. The reaction conditions often require the use of a photochemical reactor and specific wavelengths of light to drive the cycloaddition reaction .

Industrial production methods for this compound may involve scaling up the photochemical reactions using specialized equipment to ensure consistent yields and purity. The use of continuous flow reactors can also be explored to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form carbonyl-containing derivatives. For example:

  • Ketone Formation : Treatment with potassium permanganate (KMnO₄) under acidic conditions oxidizes the bicyclic structure to yield ketones.

  • Carboxylic Acid Formation : Oxidation of the ester group with strong oxidizing agents (e.g., KMnO₄) converts it into a carboxylic acid.

Reaction Table :

Reaction TypeReagents/ConditionsProductCitation
Ketone FormationKMnO₄, acidic conditionsBicyclic ketone derivative
Carboxylic AcidKMnO₄, acidic conditionsMethyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid

Reduction Reactions

The compound participates in reduction reactions, primarily targeting its ester and amine groups:

  • Ester Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester group to form alcohols.

  • Amine Reduction : While not explicitly detailed, the azabicyclic amine may undergo hydrogenation under catalytic conditions (e.g., H₂/Pd).

Reaction Table :

Reaction TypeReagents/ConditionsProductCitation
Ester ReductionLiAlH₄Alcohol derivative

Ester Hydrolysis

Hydrolysis of the ester group occurs under basic or acidic conditions:

  • Basic Hydrolysis : Treatment with NaOH converts the ester to the corresponding carboxylic acid.

  • Acidic Hydrolysis : Use of dilute HCl/H₂O also yields the carboxylic acid.

Reaction Table :

Reaction TypeReagents/ConditionsProductCitation
Basic HydrolysisNaOH, aqueous conditionsCarboxylic acid derivative
Acidic HydrolysisHCl, H₂OCarboxylic acid derivative

Amine Alkylation

The azabicyclic amine undergoes alkylation to form substituted derivatives:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) yields N-alkylated bicyclic compounds.

Reaction Table :

Reaction TypeReagents/ConditionsProductCitation
Amine AlkylationAlkyl halide, NaHN-alkylated bicyclic derivative

Derivatization of Functional Groups

The compound’s ester and amine groups enable further functionalization:

  • Esterification : Reaction with methyl chloroformate yields methyl esters, as demonstrated in analogous bicyclic systems .

  • Amide Formation : Conversion of the ester to an amide via amidation with amines (e.g., ammonium chloride).

Reaction Table :

Reaction TypeReagents/ConditionsProductCitation
EsterificationMethyl chloroformateMethyl ester derivative
AmidationAmine, coupling agentAmide derivative

Oxidative Cleavage

The bicyclic framework may undergo oxidative cleavage under specific conditions:

  • Ring Cleavage : Use of TPAP/NMO (tetrapropylammonium perruthenate/N-methylmorpholine N-oxide) can oxidatively cleave strained rings, potentially yielding carbonyl-containing fragments .

Reaction Table :

Reaction TypeReagents/ConditionsProductCitation
Oxidative CleavageTPAP/NMOCarbonyl-containing fragments

Mechanistic Insights

The compound’s reactivity is influenced by:

  • Ring Strain : The bicyclic framework enhances susceptibility to oxidation and cleavage.

  • Functional Group Accessibility : The ester and amine groups facilitate selective derivatization .

Scientific Research Applications

Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets with high specificity. This interaction can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride can be compared with other bicyclic compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxymethyl group, which can influence its reactivity and interactions with biological targets.

Biological Activity

Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C7H13NO3·HCl
  • Molecular Weight : 175.65 g/mol
  • CAS Number : 1783400-10-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria.

Antibacterial Properties

Recent investigations have highlighted the compound's antibacterial potential against a range of Gram-positive and Gram-negative bacteria. For instance, a study demonstrated its efficacy against multidrug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 4 μg/mL depending on the strain tested . This suggests a promising role in combating antibiotic resistance.

Enzyme Inhibition

The compound has shown dual inhibition of DNA gyrase and topoisomerase IV, critical enzymes in bacterial DNA management. The crystal structure analysis revealed its binding mode at the ATP-binding site, providing insights into its mechanism of action . Such inhibition can disrupt bacterial replication, making it a candidate for further development as an antibacterial agent.

Case Studies

Study ReferenceFindings
Identified as an effective inhibitor of bacterial topoisomerases with potent antibacterial activity against MDR strains.
Demonstrated synthesis methods leading to derivatives with enhanced biological activity, indicating structural modifications could yield more potent compounds.
Explored the therapeutic potential in treating neurodegenerative diseases, suggesting broader applications beyond antibacterial activity.

Safety and Toxicity

Toxicological assessments are crucial for evaluating the safety profile of this compound. Initial studies indicate low toxicity levels in vitro, but comprehensive in vivo studies are necessary to confirm these findings and assess any potential side effects associated with long-term use.

Properties

Molecular Formula

C9H16ClNO3

Molecular Weight

221.68 g/mol

IUPAC Name

methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO3.ClH/c1-12-6-9-3-8(4-9,5-10-9)7(11)13-2;/h10H,3-6H2,1-2H3;1H

InChI Key

ZNAYSBOSKYLSJY-UHFFFAOYSA-N

Canonical SMILES

COCC12CC(C1)(CN2)C(=O)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.